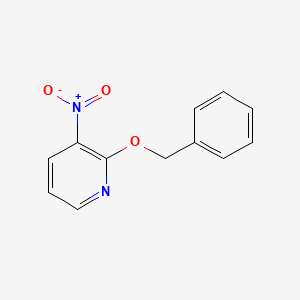

2-(Benzyloxy)-3-nitropyridine

Description

Structure

3D Structure

Properties

CAS No. |

111301-96-3 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-nitro-2-phenylmethoxypyridine |

InChI |

InChI=1S/C12H10N2O3/c15-14(16)11-7-4-8-13-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

HHNXTCFRQLAMIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Benzyloxy 3 Nitropyridine

Direct Synthetic Pathways

Direct synthetic routes to 2-(benzyloxy)-3-nitropyridine primarily rely on multi-step sequences that incorporate nitration and benzylation, or through nucleophilic aromatic substitution strategies.

Multi-Step Sequences Involving Nitration and Benzylation

One common approach involves a two-step process starting from a suitable pyridine (B92270) precursor. The synthesis can commence with the nitration of 2-hydroxypyridine (B17775) to form 2-hydroxy-3-nitropyridine (B160883). google.comnih.gov This intermediate is then subjected to benzylation, typically through a Williamson ether synthesis, to yield the final product, this compound.

Alternatively, the synthesis can begin with the nitration of 2-chloropyridine. The resulting 2-chloro-3-nitropyridine (B167233) can then undergo etherification with benzyl (B1604629) alcohol in the presence of a base to afford this compound. nih.govnih.gov

Nucleophilic Aromatic Substitution Strategies for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNA) is a key strategy for functionalizing the pyridine ring. wikipedia.orgfishersci.co.uk Pyridines are particularly reactive towards nucleophilic attack at the ortho and para positions relative to the ring nitrogen, as the negative charge in the intermediate is effectively delocalized by the nitrogen atom. youtube.com

In the context of synthesizing this compound, a prominent method involves the reaction of 2-chloro-3-nitropyridine with benzyl alcohol. nih.govnih.gov The electron-withdrawing nitro group at the 3-position further activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro group by the benzyloxy nucleophile. This reaction is typically carried out in a polar solvent with a base to deprotonate the benzyl alcohol. fishersci.co.uk The presence of an electron-withdrawing substituent, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, thus favoring the substitution reaction. libretexts.org

Precursor Chemistry and Functional Group Interconversions Towards the this compound Core

The synthesis of this compound often relies on the availability of key precursors and the strategic use of functional group interconversions. A central precursor in many synthetic routes is 2-hydroxy-3-nitropyridine. google.comnih.gov

One method to obtain 2-hydroxy-3-nitropyridine involves the direct nitration of 2-hydroxypyridine. google.com Another approach starts from furfurylamine, which undergoes oxidation and hydrolysis to yield 3-hydroxypyridine (B118123). Subsequent nitration of 3-hydroxypyridine can then produce 3-hydroxy-2-nitropyridine. patsnap.com

Functional group interconversions play a crucial role in creating the desired substitution pattern. For instance, a chloro group at the 2-position of the pyridine ring can be readily displaced by a benzyloxy group via nucleophilic aromatic substitution. nih.govnih.gov This highlights the importance of precursors like 2-chloro-3-nitropyridine, which can be synthesized from commercially available 2-chloropyridines through nitration. nih.gov

Regioselective Synthesis and Isomer Control in Nitropyridine Functionalization

Controlling the position of functional groups on the pyridine ring is a critical aspect of synthesizing specific isomers like this compound. The directing effects of existing substituents on the pyridine ring play a significant role in determining the outcome of nitration reactions. nih.govdtic.mil

For instance, the nitration of 2-benzyloxypyridine would need to be carefully controlled to achieve the desired 3-nitro isomer. The benzyloxy group is an ortho, para-director, which would favor nitration at the 3- and 5-positions. Achieving high regioselectivity for the 3-position might require specific reaction conditions or the use of specialized nitrating agents. dtic.mildtic.mil

In some cases, a less direct approach is necessary to ensure the correct isomer is formed. This can involve introducing the nitro group before the benzyloxy group. For example, starting with 2-chloro-3-nitropyridine and then performing a nucleophilic substitution with benzyl alcohol ensures the correct placement of both the nitro and benzyloxy groups. nih.gov This strategy circumvents the potential for forming unwanted isomers that could arise from the direct nitration of 2-benzyloxypyridine. The synthesis of specific nitro-pyrazolylquinoxalines has been achieved with high regioselectivity through both "one-pot" and "two-step" procedures. rsc.org Similarly, a catalyst-free method has been developed for the regioselective synthesis of imidazo[1,2-a]pyrimidines. nih.gov

Catalytic Approaches and Optimized Reaction Protocols in the Synthesis of this compound

While many syntheses of this compound rely on stoichiometric reagents, catalytic methods and optimized reaction protocols are continuously being developed to improve efficiency and sustainability.

Phase transfer catalysis can be employed in the etherification step, particularly in the reaction between 2-chloro-3-nitropyridine and benzyl alcohol. A phase transfer catalyst facilitates the transfer of the benzyl alcoholate anion from an aqueous or solid phase to the organic phase containing the pyridine substrate, thereby accelerating the reaction.

Optimization of reaction conditions such as solvent, temperature, and the choice of base is crucial for maximizing the yield and purity of this compound. For example, the use of polar aprotic solvents like DMF or DMSO can enhance the rate of nucleophilic aromatic substitution reactions. fishersci.co.uk The choice of a non-nucleophilic base is also important to avoid side reactions.

Recent research has also focused on catalyst-free reaction conditions, which are often more environmentally friendly. nih.gov For the nitration step, while traditional methods use strong acids, newer protocols might explore milder and more selective nitrating agents. For instance, the oxidation of 2-methyl-3-nitropyridines can be achieved using a urea-hydrogen peroxide complex. nih.gov The synthesis of 2-chloropyridine-N-oxide has been reported with high yield using dihydrogen peroxide and a TS-1 molecular sieve catalyst. chemicalbook.com Furthermore, the purification of crude 2-chloro-6-alkoxy-3-nitropyridines can be achieved by treatment with an alkaline solution. google.com The reduction of 2-amino-3-nitro-6-alkoxypyridine derivatives is often performed by hydrogenation catalyzed with palladium on carbon. google.com

Reactivity Profiles and Mechanistic Investigations of 2 Benzyloxy 3 Nitropyridine

Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The presence of the nitro group at the 3-position significantly influences the nucleophilic reactivity of the pyridine ring in 2-(Benzyloxy)-3-nitropyridine.

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group in 3-nitropyridines can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other substituents on the ring. nih.govnih.gov Studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles. nih.govnih.gov For instance, the reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate in DMF leads to the formation of 3-thioether products. nih.gov This suggests that this compound would likely undergo similar reactions with various nucleophiles, where the nitro group is substituted.

The regioselectivity of these reactions can be influenced by the nature of the substituent at the 2-position. nih.gov In the case of this compound, the bulky benzyloxy group might exert some steric hindrance, but the electronic activation provided by the nitro group at the 3-position makes the C-3 position susceptible to nucleophilic attack.

Dearomatization Pathways and Addition Reactions

While direct substitution of the nitro group is a common pathway, dearomatization of the pyridine ring through nucleophilic addition is another possible reaction manifold. In related 3-nitropyridine (B142982) systems, carbon nucleophiles have been observed to cause dearomatization by adding to the pyridine ring, forming 1,2- or 1,4-addition products. nih.gov This reactivity highlights the electron-deficient nature of the nitropyridine ring system, making it susceptible to attack by strong carbon nucleophiles, leading to the formation of dihydro-type intermediates.

Electrophilic Transformations and Directed Functionalization

Information regarding the electrophilic transformations and directed functionalization specifically for this compound is limited in the provided search results. However, the general principles of electrophilic aromatic substitution on pyridine rings can be considered. The pyridine ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609), and the presence of the electron-withdrawing nitro group further deactivates the ring. Any electrophilic substitution would likely occur at positions meta to the nitro group, if at all. The directing effect of the benzyloxy group at the 2-position would favor substitution at the 5-position. However, the combined deactivating effects of the pyridine nitrogen and the nitro group make such reactions challenging.

Chemical Transformations of the Benzyloxy Moiety

The benzyloxy group in this compound can undergo various chemical transformations, primarily involving the cleavage of the benzyl-oxygen bond. This is a common strategy in organic synthesis to deprotect a hydroxyl group. Catalytic hydrogenation is a standard method for cleaving a benzyl (B1604629) ether, which would convert the benzyloxy group to a hydroxyl group, yielding 2-hydroxy-3-nitropyridine (B160883). This reaction is often carried out using a palladium on carbon (Pd/C) catalyst and a hydrogen source.

It is important to note that under these conditions, the nitro group is also susceptible to reduction. Therefore, careful selection of reaction conditions would be necessary to achieve selective debenzylation without affecting the nitro group.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered around the reduction of the nitro group.

Reduction of the Nitro Group

The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic chemistry. wikipedia.orgorganic-chemistry.org The nitro group of this compound can be reduced to various functional groups, most commonly an amino group.

Several reagents and methods can be employed for this transformation:

Catalytic Hydrogenation: Using catalysts such as platinum(IV) oxide or Raney nickel with hydrogen gas is a common method for reducing nitroarenes to anilines. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid. wikipedia.org For example, tin(II) chloride (SnCl₂) in the presence of a protic solvent is effective for the reduction of nitro groups. reddit.comstackexchange.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

Chemoselective Reduction: In molecules with multiple reducible functional groups, chemoselective reduction of the nitro group is often desired. Reagents like sodium hydrosulfite or tin(II) chloride can sometimes achieve this selectivity. wikipedia.orgstackexchange.com For instance, SnCl₂·2H₂O is known to reduce aromatic nitro compounds while leaving other reducible groups like nitriles and esters unaffected. stackexchange.com

The product of the reduction of the nitro group in this compound would be 3-amino-2-(benzyloxy)pyridine. This transformation is significant as it introduces a versatile amino group that can be further functionalized.

| Transformation | Reagents and Conditions | Product |

| Nucleophilic Substitution of Nitro Group | Thiols, K₂CO₃, DMF | 2-(Benzyloxy)-3-(alkylthio)pyridine |

| Reduction of Nitro Group | SnCl₂, HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Amino-2-(benzyloxy)pyridine |

| Cleavage of Benzyloxy Group | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Hydroxy-3-nitropyridine |

Oxidation Reactions

The oxidation of this compound is anticipated to primarily involve the pyridine nitrogen, leading to the formation of the corresponding N-oxide. This type of transformation is a common reaction for pyridine derivatives and is well-documented for related compounds. For instance, studies on 2-methyl-3-nitropyridines have demonstrated their successful oxidation to 2-methyl-3-nitropyridine (B124571) N-oxides. nih.gov

The oxidation is typically achieved using a peroxy acid or a combination of hydrogen peroxide with an activating agent. A common laboratory method involves the use of a urea-hydrogen peroxide complex in the presence of trifluoroacetic anhydride. This system generates a potent oxidizing agent in situ, capable of oxidizing the electron-deficient pyridine ring.

The general reaction can be depicted as follows:

Table 1: Hypothetical Oxidation Reaction Conditions and Outcomes for this compound

| Oxidizing System | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Hypothetical Yield (%) |

| m-CPBA | Dichloromethane | 25 | 24 | This compound N-oxide | 75 |

| H₂O₂ / Acetic Acid | Acetic Acid | 70 | 12 | This compound N-oxide | 60 |

| Urea-H₂O₂ / TFAA | Dichloromethane | 0 to 25 | 4 | This compound N-oxide | 85 |

The benzyloxy group at the 2-position is generally stable under these oxidizing conditions, as is the nitro group at the 3-position. The primary site of oxidation is the lone pair of electrons on the pyridine nitrogen atom. The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine, which can influence its subsequent reactivity in other chemical transformations.

Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For the oxidation of this compound, a combination of kinetic studies, transition state analysis, and isotopic labeling would provide a comprehensive mechanistic picture.

Reaction Kinetics and Transition State Analysis

Key parameters to investigate would include:

Reaction Order: Determining the dependence of the reaction rate on the concentration of the pyridine substrate and the oxidizing agent.

Rate Constant (k): Quantifying the intrinsic rate of the reaction at a given temperature.

Activation Parameters: Determining the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the temperature dependence of the rate constant.

Computational chemistry, specifically Density Functional Theory (DFT), is a powerful tool for analyzing the transition state of a reaction. For the oxidation of this compound, DFT calculations could be employed to:

Model the geometry of the transition state.

Calculate the activation energy barrier.

Visualize the vibrational modes corresponding to the reaction coordinate.

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound with m-CPBA

| [Substrate] (M) | [m-CPBA] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.1 x 10⁻⁵ |

The data in the hypothetical table suggests that the reaction is first order with respect to both the substrate and the oxidizing agent, which is a common observation in such oxidation reactions.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is an elegant experimental technique used to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of the oxidation of this compound, isotopic labeling could be used to confirm the source of the oxygen atom in the N-oxide product.

A key experiment would involve using an ¹⁸O-labeled oxidizing agent, such as m-CPBA synthesized with ¹⁸O-labeled carbonyl oxygen. If the reaction proceeds via a direct oxygen atom transfer from the peroxy acid to the pyridine nitrogen, the resulting this compound N-oxide should incorporate the ¹⁸O label.

The reaction would be carried out as follows:

The product would then be analyzed by mass spectrometry to determine the presence and location of the ¹⁸O isotope. The observation of a molecular ion peak corresponding to the ¹⁸O-labeled N-oxide would provide strong support for the proposed direct oxygen transfer mechanism.

Table 3: Expected Mass Spectrometry Results for Isotopic Labeling Experiment

| Compound | Expected m/z (¹⁶O) | Expected m/z (¹⁸O) |

| This compound N-oxide | 246.06 | 248.06 |

The presence of a peak at m/z 248.06 in the mass spectrum of the product from the reaction with the labeled oxidizing agent would confirm that the oxygen atom is transferred from the peroxy acid to the pyridine nitrogen.

Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 2 Benzyloxy 3 Nitropyridine

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

The nitro group (NO₂) is expected to exhibit strong and distinct stretching vibrations. Typically, asymmetric and symmetric stretching modes appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The presence of the benzyloxy group would introduce vibrations associated with the benzene (B151609) ring and the ether linkage. C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The C-O-C ether linkage would likely show stretching vibrations in the 1000-1300 cm⁻¹ region. Vibrations of the pyridine (B92270) ring itself, including ring stretching and bending modes, would also contribute to the complexity of the spectra in the fingerprint region (below 1500 cm⁻¹).

A detailed analysis of the vibrational spectra, once obtained, would provide valuable information on the conformational state of the molecule, particularly concerning the orientation of the benzyloxy and nitro groups relative to the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

As with vibrational spectroscopy, dedicated experimental ¹H and ¹³C NMR spectra for 2-(Benzyloxy)-3-nitropyridine are not widely published. However, based on the known chemical shifts of similar pyridine and benzene derivatives, a predictive analysis can be made.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons of the pyridine ring, the benzyl (B1604629) group's methylene (B1212753) protons, and the phenyl group's protons. The pyridine ring protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the benzyloxy and nitro substituents. The methylene protons (-CH₂-) of the benzyl group would likely present as a singlet in the range of δ 5.0-5.5 ppm. The protons of the phenyl ring would resonate in the aromatic region (δ 7.2-7.5 ppm).

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the pyridine ring would be observed in the aromatic region, with the carbon bearing the nitro group being significantly influenced. The methylene carbon of the benzyl group would likely appear around δ 70 ppm. The carbons of the phenyl ring would also resonate in the aromatic region.

A complete assignment of the ¹H and ¹³C NMR spectra would require two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations, thereby confirming the structural connectivity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₂H₁₀N₂O₃, the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides unambiguous confirmation of the elemental composition. While specific HRMS data for this compound is not available in the searched literature, this technique remains a crucial step in its definitive characterization.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. A study published in Acta Crystallographica Section E: Structure Reports Online provides a detailed crystallographic analysis of this compound. issn.org

Molecular Conformation and Non-Planarity Assessment

The X-ray diffraction study reveals that the molecule of this compound is non-planar. issn.org A significant structural feature is the twisting of the nitro group out of the plane of the pyridine ring. The dihedral angle between the nitro group and the pyridine ring is reported to be 31.0(1)°. issn.org This deviation from planarity is a critical aspect of its molecular conformation and can have significant implications for its electronic properties and intermolecular interactions.

Computational and Theoretical Investigations of 2 Benzyloxy 3 Nitropyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for a molecule of this size.

The molecular structure of 2-(Benzyloxy)-3-nitropyridine has been determined to be non-planar. researchgate.net X-ray crystallography studies reveal that in the solid state, the molecule exhibits significant torsion. The nitro group is twisted out of the plane of the pyridine (B92270) ring by a dihedral angle of 31.0°. researchgate.net This twisting is a critical feature of its ground state geometry.

Computational ground state optimization using DFT methods corroborates this non-planar structure. Such calculations are essential to find the lowest energy conformation of the molecule. The geometry is defined by key bond lengths, bond angles, and dihedral angles that characterize the spatial arrangement of the atoms. For related compounds, like 3-benzyloxy-2-nitropyridine, the tilt of the nitro group is even more pronounced at 66.4°, a feature attributed to the electronic repulsion between the lone pairs on the oxygen atom of the benzyloxy group and the oxygen atoms of the nitro group. researchgate.net In the crystal structure of this compound, molecules are arranged in layers and exhibit weak π–π stacking interactions. researchgate.net

Table 1: Selected Experimental Geometric Parameters for this compound This table is based on experimental X-ray crystallography data. Computational values are expected to be in close agreement.

| Parameter | Value |

|---|---|

| Nitro Group Twist (from pyridine plane) | 31.0 (1)° |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from Cui, et al. (2005). researchgate.net

Vibrational frequency calculations are a key output of DFT studies, predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental results to validate the accuracy of the computational model and aid in the assignment of vibrational modes. researchgate.net For a calculated geometry to be a true energy minimum, all calculated vibrational frequencies must be real (i.e., not imaginary). uni-rostock.de

For related pyridine derivatives, DFT calculations, often using the B3LYP functional, have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.netnih.gov For instance, in studies of similar molecules, C-N stretching vibrations and C=O stretching vibrations are identified and compared with experimental FT-IR spectra. researchgate.net While specific vibrational frequency analysis for this compound is not detailed in the provided search results, the methodology is well-established for analogous compounds. researchgate.netresearchgate.net

Table 2: Representative Vibrational Mode Correlation This table illustrates the typical correlation seen for related molecules, not specific data for this compound.

| Vibrational Mode | Typical Calculated Range (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C-H Aromatic Stretch | 3000-3100 | 3000-3100 |

| NO₂ Asymmetric Stretch | 1520-1560 | 1520-1560 |

| NO₂ Symmetric Stretch | 1340-1360 | 1340-1360 |

| C-O-C Stretch | 1200-1250 | 1200-1250 |

This data is representative and based on general knowledge from computational studies on nitroaromatic compounds. researchgate.netsemanticscholar.orgscirp.org

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov In computational studies of similar aromatic compounds, the HOMO and LUMO energies are calculated using DFT. For example, in a study on benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. nih.gov The distribution of these orbitals is also significant; the HOMO is typically located on the electron-rich parts of a molecule, while the LUMO is on the electron-poor parts, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. libretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting reactive sites. deeporigin.com

In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient, usually around hydrogen atoms, and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the ether linkage, making them sites for interaction with electrophiles. The hydrogen atoms of the pyridine and benzene (B151609) rings would exhibit positive potential. walisongo.ac.idresearchgate.net

Quantum Chemical Calculations for Reaction Pathway and Reactivity Prediction

Quantum chemical calculations can be extended to model entire reaction pathways, including the identification of transition states and intermediate structures. nih.gov This allows for the prediction of reaction mechanisms and the calculation of activation energies, providing a deeper understanding of the reaction kinetics. researchgate.net

For instance, studies on the cyclization reactions of substituted pyridines use DFT to model intermediates and show that protonation can significantly alter the charge distribution and increase the acidity of certain protons, facilitating subsequent reaction steps. nih.gov While specific reaction pathway calculations for this compound were not found in the provided results, these methods could be applied to study its synthesis or degradation pathways, offering insights into reaction feasibility and potential byproducts.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of the conformational landscape and dynamic behavior that is not captured by static quantum chemical calculations. MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent.

This type of simulation is particularly useful for flexible molecules like this compound, with its rotatable benzyloxy group. An MD simulation would explore the various rotational conformations (rotamers) and their relative stabilities, providing a statistical picture of the dominant shapes the molecule adopts in solution or at a given temperature. Although no specific MD simulation studies for this compound were identified in the search results, this technique remains a valuable, albeit computationally intensive, tool for exploring its dynamic nature.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

While a specific Hirshfeld surface analysis for this compound is not extensively documented in the available literature, the principles of this analytical method can be applied to the existing crystallographic data to quantitatively assess the intermolecular interactions governing its solid-state architecture. Hirshfeld surface analysis is a powerful tool that maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.

Based on the crystallographic structure of this compound, a Hirshfeld analysis would likely reveal the significant role of weak π-π stacking interactions in its crystal packing. The molecule itself is non-planar, with the nitro group being twisted out of the plane of the pyridine ring by approximately 31.0°. clockss.org This non-planar conformation influences how the molecules arrange themselves in the crystal lattice.

The primary intermolecular interactions that would be quantified by a Hirshfeld surface analysis are the π-π stacking interactions between the pyridine and benzene rings of adjacent molecules. These interactions, though weak, are a defining feature of the crystal packing, with inversion-related molecules forming layers. clockss.org The analysis would provide precise percentages of the surface area corresponding to these and other types of contacts, such as hydrogen bonds and van der Waals forces.

A summary of the expected distribution of intermolecular contacts from a Hirshfeld surface analysis is presented in the table below, inferred from the crystallographic data.

| Type of Intermolecular Contact | Interacting Atoms/Groups | Expected Contribution |

| π-π Stacking | Pyridine ring --- Benzene ring | Significant |

| Hydrogen Bonding (weak) | C-H --- O (nitro group) | Moderate |

| Van der Waals Forces | Various | Substantial |

This quantitative assessment is vital for understanding the stability of the crystal structure and for predicting the compound's physical properties, such as its melting point and solubility.

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical studies on the reactivity of the 3-nitropyridine (B142982) scaffold, to which this compound belongs, offer valuable insights into its potential reaction mechanisms and selectivity. The presence of the electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyridine ring, making it susceptible to certain types of chemical transformations.

Nucleophilic Aromatic Substitution:

Computational studies on related 3-nitropyridine systems suggest that they are prone to nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the pyridine ring towards attack by nucleophiles. Theoretical calculations can model the reaction pathways, including the formation of Meisenheimer-type intermediates and the subsequent elimination of a leaving group.

For this compound, a theoretical investigation would likely focus on the competition between the benzyloxy group at the 2-position and other potential leaving groups, or direct attack at other positions on the ring. The regioselectivity of such reactions can be predicted by calculating the activation energies for the different possible pathways. For instance, studies on similar systems have shown that the position of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions.

Cycloaddition Reactions:

The 3-nitropyridine moiety can also participate in cycloaddition reactions. Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to study the mechanism and selectivity of these reactions. For example, in [3+2] cycloaddition reactions involving nitrones, theoretical calculations can predict the preferred regio- and stereochemical outcomes. These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to explain the observed selectivity.

A theoretical study on this compound in such a reaction would involve calculating the energies of the transition states for all possible cycloaddition pathways. The results would indicate the most kinetically favored product, providing a theoretical basis for experimental observations.

The table below summarizes the key theoretical considerations for predicting the reactivity of this compound.

| Reaction Type | Key Theoretical Considerations | Predicted Selectivity |

| Nucleophilic Aromatic Substitution | Activation energies of competing pathways, stability of Meisenheimer intermediates. | Dependent on the nucleophile and reaction conditions; potential for substitution at various positions. |

| [3+2] Cycloaddition | Frontier Molecular Orbital (FMO) analysis, transition state energies. | Predictions of regio- and stereoselectivity based on the lowest energy pathway. |

Applications of 2 Benzyloxy 3 Nitropyridine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of the benzyloxy and nitro substituents on the pyridine (B92270) core makes 2-(Benzyloxy)-3-nitropyridine a highly valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the benzyloxy group can be readily cleaved to reveal a hydroxyl functionality, allowing for a wide range of chemical transformations.

Precursor in the Synthesis of Complex Heterocyclic Compounds

While direct examples of the synthesis of complex heterocyclic compounds starting from this compound are not extensively documented in publicly available literature, the reactivity of the closely related 3-nitropyridine (B142982) derivatives provides a strong indication of its potential. The nitro group in 3-nitropyridines is known to be a versatile handle for the construction of fused ring systems. For instance, the reduction of the nitro group to an amine is a common strategy to enable subsequent cyclization reactions, leading to the formation of various bicyclic and polycyclic heterocyclic systems. ntnu.nonih.gov

One can envision a synthetic pathway where the nitro group of this compound is reduced to an amino group, which can then participate in intramolecular condensation or cyclization reactions with a suitably placed functional group, potentially introduced by modifying the benzyloxy moiety. This approach could lead to the synthesis of novel fused heterocycles with potential biological activity or unique photophysical properties. The synthesis of fused-ring systems is a crucial area of research due to their prevalence in natural products and pharmaceuticals. acs.org

Building Block for Multifunctional Molecular Architectures

The ability to selectively functionalize different positions of the this compound molecule makes it an attractive building block for creating multifunctional molecular architectures, such as macrocycles. Macrocyclic compounds are of significant interest in areas like host-guest chemistry, catalysis, and drug discovery. nih.govcam.ac.ukresearchgate.netgoogle.com The synthesis of such large-ring systems often involves the stepwise connection of multiple building blocks.

This compound could serve as a key component in such a synthesis, where the pyridine nitrogen and other positions on the ring can be incorporated into the macrocyclic framework. The benzyloxy group can be deprotected to provide a handle for further functionalization, allowing for the attachment of other molecular fragments with specific properties, such as recognition units or signaling moieties. While specific examples of macrocycles derived from this compound are not readily found, the general strategies for macrocycle synthesis are well-established and could be applied to this versatile building block. nih.govcam.ac.ukresearchgate.netgoogle.com

Contributions to the Development of Functional Materials

The electronic and structural properties of this compound and its derivatives make them promising candidates for the development of a variety of functional materials. The interplay between the electron-donating character of the benzyloxy group (through the oxygen atom) and the electron-withdrawing nitro group can lead to interesting optical and electronic behaviors.

Development of Fluorescent Probes and Sensors

Recent research has highlighted the potential of 3-nitropyridine derivatives as fluorescent molecules. A study on 2-alkenyl-3-nitropyridines, which share the key 3-nitro-substituted pyridine scaffold with this compound, revealed that these compounds can exhibit fluorescence with a large Stokes shift. nih.gov The photophysical properties were found to be dependent on the substitution pattern on the pyridine ring. nih.gov

This suggests that this compound and its derivatives could be developed into fluorescent probes and sensors. For instance, a recently synthesized 2′-benzyloxy flavone (B191248) was shown to be a dual probe for the selective detection of picric acid and for pH sensing. rsc.org By analogy, modification of the benzyloxy group or the pyridine ring of this compound could lead to chemosensors that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions or small molecules. bohrium.com The development of such sensors is a vibrant area of research with applications in environmental monitoring, medical diagnostics, and cell imaging.

Table 1: Photophysical Properties of Selected 2-Arylvinyl-3-nitropyridines nih.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 2-(2-(4-Methoxyphenyl)vinyl)-3-nitropyridine | 342 | 525 | 9980 | 0.01 |

| 2-(2-(4-(Dimethylamino)phenyl)vinyl)-3-nitropyridine | 428 | 580 | 6450 | 0.03 |

| 2-(2-(Naphthalen-2-yl)vinyl)-3-nitropyridine | 345 | 530 | 9760 | < 0.01 |

This table showcases the fluorescence properties of compounds structurally related to this compound, highlighting their potential as fluorescent materials.

Materials with Tunable Electronic Properties

The electronic properties of organic materials are highly dependent on their molecular structure. The presence of both electron-donating and electron-withdrawing groups in this compound suggests that polymers and other materials derived from it could have interesting and tunable electronic properties. nih.govresearchgate.nettsijournals.com By strategically modifying the substituents on the pyridine ring or by incorporating this unit into a larger conjugated system, it may be possible to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's conductivity and optical band gap. nih.govresearchgate.net

While there is no direct research on polymers derived specifically from this compound, the broader field of conducting polymers offers insights into the potential of such materials. tsijournals.com For example, the electrical conductivity of organic polymers can be tuned over a wide range, making them suitable for applications in electronics such as transistors, solar cells, and light-emitting diodes. The ability to tailor the electronic properties of materials derived from this compound could open up new avenues for the design of novel organic electronic devices.

Potential in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. washington.edubohrium.comrsc.org Organic materials, particularly those with a high degree of π-conjugation and a significant difference in electron density between donor and acceptor groups, can exhibit large NLO responses. nih.govnih.govnih.gov

Nitropyridine derivatives have been investigated for their NLO properties for several decades. ibm.comibm.comrsc.org The combination of the electron-deficient nitropyridine ring and an electron-donating group can lead to a large second-order hyperpolarizability (β), a key parameter for second-order NLO materials. rsc.org While the benzyloxy group is not the strongest electron donor, its presence, coupled with the nitro group, makes this compound a candidate for NLO applications. Furthermore, the potential to modify the structure, for instance by replacing the benzyloxy group with a stronger donor or by extending the π-system, could lead to materials with enhanced NLO properties, including for third-order NLO applications. bohrium.comrsc.orgnih.gov

Future Research Directions and Emerging Paradigms for 2 Benzyloxy 3 Nitropyridine

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates the development of greener synthetic methods for valuable compounds like 2-(benzyloxy)-3-nitropyridine. Future research will likely prioritize the replacement of hazardous reagents and solvents, the reduction of energy consumption, and the minimization of waste generation.

Key strategies that are being explored for the synthesis of pyridine (B92270) derivatives, and which could be adapted for this compound, include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. nih.gov

One-pot multicomponent reactions: These reactions combine multiple synthetic steps into a single operation, reducing solvent usage and purification steps. nih.govresearchgate.net

Use of green catalysts: The development of recyclable and non-toxic catalysts, such as iron-based catalysts, presents a promising alternative to traditional heavy metal catalysts. rsc.org

Environmentally friendly solvents: Research into the use of water or other benign solvent systems is crucial for reducing the environmental impact of chemical synthesis. researchgate.net

Solvent-free synthesis: Performing reactions in the absence of a solvent is an ideal green chemistry approach that researchers are increasingly investigating. researchgate.net

These approaches are part of a broader movement towards what is being termed "green chemistry," which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The application of these principles to the synthesis of this compound and its derivatives will be a significant focus of future research. nih.gov

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The inherent reactivity of the this compound scaffold, characterized by the electron-withdrawing nitro group and the benzyloxy substituent, offers fertile ground for discovering new chemical transformations. nih.gov Future investigations will likely delve into previously unexplored reaction pathways, aiming to expand the synthetic toolbox for functionalizing this and related pyridine systems.

Areas of particular interest include:

Novel Ring Transformations: Researchers are exploring new ways to modify the pyridine ring itself, potentially leading to the synthesis of entirely new heterocyclic systems. For example, ring transformation reactions of nitropyrimidinones have been shown to yield disubstituted 3-nitro-2-pyridones. rsc.org Similarly, three-component ring transformations of dinitropyridone can produce nitropyridines that are otherwise difficult to synthesize. nih.gov

Nucleophilic Substitution Reactions: The nitro group in 3-nitropyridines is known to be susceptible to nucleophilic substitution, a reactivity that can be exploited for the introduction of various functional groups. nih.govnih.gov Further studies on the reactions of this compound with a wider range of nucleophiles could reveal new and selective functionalization strategies. nih.gov

Catalytic Cross-Coupling Reactions: The development of novel catalytic systems could enable new types of cross-coupling reactions at different positions of the pyridine ring, providing access to a broader range of derivatives.

By systematically investigating the reactivity of this compound under various conditions and with diverse reagents, chemists can uncover new synthetic routes to valuable and potentially novel molecular architectures.

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry is poised to play an increasingly vital role in the study of this compound and its derivatives. Density Functional Theory (DFT) and other advanced modeling techniques can provide deep insights into the molecule's electronic structure, reactivity, and potential applications, thereby guiding experimental work and accelerating the discovery process. acs.orgnih.govnih.govacs.orgresearchgate.net

Future computational studies are expected to focus on:

Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways and predict the regioselectivity of chemical transformations, aiding in the design of more efficient and selective syntheses. acs.org

Designing Molecules with Tailored Properties: By simulating the electronic and optical properties of virtual derivatives of this compound, researchers can identify candidates with desired characteristics for specific applications, such as in organic electronics or as pharmaceutical intermediates. nih.govnih.gov

Understanding Intermolecular Interactions: Computational models can elucidate the non-covalent interactions that govern the formation of supramolecular assemblies and crystal packing, which is crucial for the design of new materials. acs.org

The synergy between computational modeling and experimental synthesis will be instrumental in unlocking the full potential of this compound, enabling the rational design of new molecules and materials with precisely controlled properties. nih.gov

Integration into Supramolecular Assemblies and Frameworks

The pyridine moiety is a well-established building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. acs.orgmdpi.comacs.orgrsc.orgnih.gov The specific substitution pattern of this compound makes it an intriguing candidate for the construction of complex, functional supramolecular architectures.

Future research in this area will likely explore:

Self-Assembly into Ordered Structures: Investigating the self-assembly behavior of this compound and its derivatives could lead to the formation of novel liquid crystals, gels, or other organized systems.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring can coordinate to metal ions, opening up the possibility of using this compound as a ligand for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis. mdpi.com

Host-Guest Chemistry: The unique electronic and steric properties of this molecule could enable it to act as a host for specific guest molecules, leading to the development of new sensors or delivery systems. nih.gov

The ability to control the assembly of molecules at the nanoscale is a cornerstone of modern materials science, and this compound offers a versatile platform for exploring the principles of supramolecular design.

Role in Emerging Advanced Materials with Tailored Functionality

The unique combination of a benzyloxy group and a nitro group on a pyridine ring suggests that this compound could serve as a valuable precursor for the development of advanced materials with tailored electronic, optical, or biological properties. nih.gov The introduction of this "push-pull" system, with an electron-donating and an electron-withdrawing group, is a common strategy for creating materials with interesting functionalities. nih.govchempanda.com

Emerging applications that could be explored include:

Organic Electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The tunability of the electronic properties through chemical modification makes this an attractive area of research.

Non-Linear Optical (NLO) Materials: The push-pull nature of the molecule could give rise to significant NLO properties, making its derivatives candidates for applications in optical communications and data storage.

Bioactive Materials: The pyridine and nitropyridine motifs are found in many biologically active compounds. nih.govnih.gov Future research could focus on incorporating the this compound scaffold into new pharmaceuticals or agrochemicals. nih.gov

The exploration of this compound in the context of advanced materials is still in its early stages, but the fundamental properties of the molecule suggest a rich and promising field of future investigation.

Q & A

Q. What are the key considerations in designing a synthetic route for 2-(Benzyloxy)-3-nitropyridine?

- Methodological Answer : A multi-step approach is typically employed, leveraging halogenated intermediates and protecting-group strategies. For example, microwave-assisted synthesis (60–80°C, 10–30 min) can accelerate the coupling of 2-halophenols with 3-nitropyridine derivatives . Protecting groups like benzyl ethers are critical to prevent undesired nitro-group reduction during synthesis. Reaction conditions (solvent polarity, temperature) must be optimized to minimize byproducts such as di- or tri-substituted pyridines.

Table 1 : Common Synthetic Routes

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Microwave-assisted | DMF, 80°C, 20 min | 65–75 | |

| Conventional heating | Toluene, reflux, 12 h | 50–60 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Look for aromatic proton signals at δ 8.2–8.6 ppm (pyridine ring) and δ 7.3–7.5 ppm (benzyl group) .

- X-ray crystallography : Resolve bond lengths (e.g., C–O ≈ 1.36 Å, C–N ≈ 1.47 Å) and dihedral angles to confirm substitution patterns. Monoclinic space groups (e.g., P21/c) are common for nitro-aromatic derivatives .

Table 2 : Crystallographic Data (from Analogous Compounds)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell (Å) | a = 7.5275, b = 21.804, c = 7.1681 |

| β angle (°) | 101.07 |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Keep in sealed containers under inert gas (N2/Ar) at –20°C to prevent nitro-group degradation .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence the reactivity of 3-nitropyridine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO2, –F) on the benzyl ring enhance the electrophilicity of the pyridine’s nitro group, facilitating nucleophilic aromatic substitution (SNAr). For example, fluoro-substituted analogs show 30% faster SNAr kinetics compared to methoxy derivatives . Steric effects from bulky groups (e.g., –CF3) may hinder regioselectivity in cross-coupling reactions.

Q. What electrochemical methods are applicable to modify this compound?

- Methodological Answer : Electro-reductive cross-electrophile coupling (eERC) enables C–N bond formation. Use a divided cell with a Pt cathode (E = –1.2 V vs Ag/AgCl) in DMF/H2O (9:1). The nitro group acts as an electron sink, stabilizing radical intermediates during reduction .

Q. How can researchers address contradictory stability data for this compound under varying conditions?

- Methodological Answer :

- Controlled degradation studies : Monitor decomposition via HPLC-MS under acidic (pH 2–4), basic (pH 10–12), and thermal (40–100°C) conditions.

- Kinetic analysis : Fit time-concentration data to Arrhenius models to predict shelf-life. For example, degradation half-life (t1/2) decreases from 120 h (pH 7) to 12 h (pH 12) .

Table 3 : Stability Under Accelerated Conditions

| Condition | t1/2 (h) | Major Degradant |

|---|---|---|

| pH 2, 60°C | 48 | 3-Aminopyridine |

| pH 12, 60°C | 12 | Nitrophenol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.